molecular formula C8H4ClNO2 B1603510 3-Chloro-5-cyanobenzoic acid CAS No. 327056-71-3

3-Chloro-5-cyanobenzoic acid

Cat. No. B1603510
M. Wt: 181.57 g/mol
InChI Key: CAZBPYYWJAVBMY-UHFFFAOYSA-N
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Description

3-Chloro-5-cyanobenzoic acid is a chemical compound with the CAS Number: 327056-71-3 . It has a molecular weight of 181.58 and its IUPAC name is 3-chloro-5-cyanobenzoic acid . It is a solid at room temperature .


Molecular Structure Analysis

The InChI code for 3-Chloro-5-cyanobenzoic acid is 1S/C8H4ClNO2/c9-7-2-5(4-10)1-6(3-7)8(11)12/h1-3H,(H,11,12) . This indicates that the molecule consists of 8 carbon atoms, 4 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 2 oxygen atoms .


Physical And Chemical Properties Analysis

3-Chloro-5-cyanobenzoic acid is a solid at room temperature . It is stored in a dry, cool, and well-ventilated place .

Scientific Research Applications

Application in Plant Growth Regulation

  • Specific Scientific Field : Plant Growth Regulation .
  • Summary of the Application : 3-Cyanobenzoic acid, a synthetic compound derived from benzoic acid, was evaluated for its effects on the growth and antioxidant and energy metabolism of maize seedlings .
  • Methods of Application or Experimental Procedures : Maize seedlings were grown in a hydroponic medium for 96 hours. They were treated with different concentrations of 3-cyanobenzoic acid (0, 125, 250, 500, 1000, 1500, 2000, and 2500 µM) .
  • Results or Outcomes : The root length and fresh and dry weights of roots and leaves were significantly reduced by 3-cyanobenzoic acid, probably due to increased reactive oxygen species (ROS) generation. In contrast, the activities of peroxidase, catalase, and superoxide dismutase were stimulated in roots. Increases in potassium cyanide (KCN)-sensitive and salicylhydroxamic acid (SHAM) respiration were evident in the root apexes. Interestingly, the ATP contents were up to 2-fold greater in the treated roots than in the control roots .

Application in Coordination Polymer Preparation

  • Specific Scientific Field : Coordination Polymer Preparation .
  • Summary of the Application : 3-Cyanobenzoic acid was used in the preparation of new Co (II)-doped Zn (II)-tetrazole-benzoate coordination polymers .
  • Methods of Application or Experimental Procedures : The coordination polymers were prepared via in situ [2+3] cycloaddition reactions with NaN3 in the presence of Zn (II) and/or Co (II) salts under hydrothermal conditions .
  • Results or Outcomes : The specific results or outcomes of this application are not provided in the source. However, the creation of these coordination polymers could potentially have applications in various fields such as catalysis, magnetism, and luminescence .

Application as Chiral Stationary Phase for Multi-mode HPLC

  • Specific Scientific Field : High-Performance Liquid Chromatography (HPLC) .
  • Summary of the Application : A new type of β-cyclodextrin-bonded chiral stationary phase (CSP), partially substituted 3-chloro-5-methylphenylcarbamate-(3-(2-O-β-cyclodextrin)-2-hydroxypropoxy)-propylsilyl-appended silica particles (35CMP-CD-HPS), has been successfully synthesized and applied as CSP in HPLC under normal-phase, reversed-phase and polar organic mobile phase conditions .
  • Methods of Application or Experimental Procedures : The new stationary phase 35CMP-CD-HPS was characterized by means of elementary analysis and Fourier transformation infrared spectroscopy. The chromatographic performance of 35CMP-CD-HPS-packed column was evaluated by separating positional isomers of disubstituted nitrophenol and nitroaniline and enantiomers of some chiral drug compounds .
  • Results or Outcomes : The results showed that 35CMP-CD-HPS exhibited excellent separation selectivity for the aromatic positional isomers and the enantiomers of a wide range of chiral drug compounds .

Safety And Hazards

The safety information for 3-Chloro-5-cyanobenzoic acid indicates that it may be harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and avoiding contact with skin and eyes . It is recommended to use personal protective equipment and ensure adequate ventilation when handling this compound .

properties

IUPAC Name

3-chloro-5-cyanobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClNO2/c9-7-2-5(4-10)1-6(3-7)8(11)12/h1-3H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAZBPYYWJAVBMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(=O)O)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10620511
Record name 3-Chloro-5-cyanobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10620511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-5-cyanobenzoic acid

CAS RN

327056-71-3
Record name 3-Chloro-5-cyanobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=327056-71-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-5-cyanobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10620511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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